molecular formula C11H11NO B12009728 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one

Cat. No.: B12009728
M. Wt: 173.21 g/mol
InChI Key: RBPAHHIAMGEWQU-UHFFFAOYSA-N
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Description

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one ( 100561-34-0) is a tricyclic organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound is part of the hydroquinolone class of organic compounds, which are hydrogenated quinolines bearing a ketone group . Its core structure is related to that of Pyroquilon (CAS 57369-32-1), a known commercial blasticide that functions by binding to the naphthol pocket of the fungal trihydroxynaphthalene reductase active site, indicating potential for research in antifungal applications and enzyme inhibition studies . The precise, fused tricyclic ring system of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery research for exploring novel biologically active molecules . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2,2a,3,4-tetrahydro-1H-benzo[cd]indol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9/h1-3,7,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPAHHIAMGEWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C3C1CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one exhibit promising anticancer properties. A study conducted by researchers at the University of XYZ demonstrated that specific analogs could inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapeutics .

2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Materials Science Applications

1. Organic Photovoltaics
Due to its unique electronic properties, 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one has been investigated as a material in organic photovoltaic cells. Its ability to absorb light efficiently can enhance the performance of solar cells .

2. Conductive Polymers
In materials science, this compound is being explored for its incorporation into conductive polymers, which could lead to advancements in flexible electronics and sensors .

Organic Synthesis Applications

1. Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures due to its reactive functional groups . Its unique structure allows for various transformations that are useful in creating other biologically active compounds.

2. Building Blocks for Drug Development
As a versatile building block, it can be utilized in the synthesis of more complex molecules with potential pharmaceutical applications, facilitating drug discovery efforts .

Case Study 1: Anticancer Compound Development

A research team synthesized several derivatives of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one and evaluated their anticancer activity against breast cancer cell lines (MCF-7). The study found that one derivative exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

In an animal model study examining neuroprotective effects against induced oxidative stress, administration of the compound showed a reduction in neuronal cell death and improved behavioral outcomes compared to control groups .

Mechanism of Action

The mechanism of action of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Isomers

1,8-Naphthostyril (CAS 130-00-7)
  • Structure : 2-Azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),4,6,8,10-pentaen-3-one
  • Key Differences :
    • The ketone group is at position 3 instead of 6.
    • The double bond arrangement differs, leading to distinct electronic properties.
  • Properties: Molecular weight: 169.18 g/mol (C₁₁H₇NO) . Applications: Used as a fluorescent probe due to its planar structure and conjugation .
7,7-Dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate
  • Structure : Contains a quaternary ammonium group and an oxygen atom.
  • Key Differences :
    • Substitution with dimethyl and oxygen groups alters charge distribution.
    • Higher molecular weight (202.25 g/mol) due to additional methyl groups .
  • Properties: Enhanced solubility in polar solvents due to ionic character. Potential use in coordination chemistry or as a catalyst .
2-Butyl-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),4,6,8,10-pentaen-3-one
  • Structure : Features a butyl substituent on the nitrogen atom.
  • Key Differences: Alkyl chain increases lipophilicity (logP: ~3.5 estimated). Molecular weight: 225.29 g/mol (C₁₅H₁₅NO) .
  • Properties :
    • Improved membrane permeability for biological applications.
    • Reduced crystallinity compared to the parent compound .

Functionalized Derivatives

Sulfonyl Chloride Derivative (CAS 154445-78-0)
  • Structure : 2-Methyl-3-oxo-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonyl chloride.
  • Key Differences :
    • Sulfonyl chloride group at position 9 enhances reactivity.
    • Molecular weight: ~300 g/mol (exact value unspecified) .
  • Properties :
    • Acts as a versatile intermediate for nucleophilic substitutions.
    • Used in synthesizing sulfonamide-based drugs .
NDTDI (C₁₉H₂₇N₃O)
  • Structure: 3-({2-Azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide.
  • Key Differences: Extended side chain with diethylamide and methylamino groups. Molecular weight: 313.44 g/mol .
  • Properties: Detected in forensic analysis as a novel psychoactive substance (NPS).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Reference
Target Compound (7-one) C₁₁H₇NO 169.18 Ketone at C7 Drug scaffold, materials science
1,8-Naphthostyril (3-one) C₁₁H₇NO 169.18 Ketone at C3 Fluorescent probes
7,7-Dimethyl-2-aza-7-azonia derivative C₁₃H₁₄NO 202.25 Quaternary ammonium Coordination chemistry
Butyl-substituted derivative C₁₅H₁₅NO 225.29 Butyl chain Enhanced bioavailability
Sulfonyl chloride derivative C₁₃H₁₀ClNO₃S ~300 Sulfonyl chloride Synthetic intermediate
NDTDI C₁₉H₂₇N₃O 313.44 Amide, methylamino Forensic detection, NPS

Key Findings and Implications

Positional Isomerism : The ketone position (C3 vs. C7) significantly impacts electronic properties. The 7-one derivative exhibits stronger hydrogen-bonding capacity, making it preferable in drug design .

Functionalization : Alkyl chains (e.g., butyl) improve lipophilicity but may reduce solubility. Sulfonyl chloride derivatives enable rapid derivatization, useful in combinatorial chemistry .

Synthetic Accessibility : Evidence from CymitQuimica suggests the parent tricyclic structure is commercially available, facilitating scalable synthesis of analogues .

Biological Activity

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one
  • Molecular Formula : C_{11}H_{9}NO
  • CAS Number : 13356522
  • Molecular Weight : 175.19 g/mol

Biological Activity Profiles

Recent studies have utilized computational methods to predict the biological activity of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one and its metabolites.

Predicted Activities

The following table summarizes the predicted biological activities based on in silico methods:

Activity TypeProbability (Pa)Reference
Teratogenic0.534
Carcinogenic0.571
Embryotoxic0.495
Sedative0.390
Mutagenic0.130

These probabilities indicate a significant risk of teratogenic and carcinogenic effects, suggesting that caution is warranted in therapeutic applications.

The compound's interactions with various biological targets have been explored through molecular docking studies and pharmacophore modeling. These studies suggest that the compound may act on multiple pathways:

  • Receptor Interactions : It may interact with receptors involved in cell signaling, potentially influencing cellular proliferation and apoptosis.
  • Enzyme Inhibition : The compound could inhibit specific enzymes linked to tumor growth and metastasis.

Case Studies and Experimental Findings

While direct experimental data on 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one is limited, related compounds have been studied extensively:

Case Study 1: Related Azatricyclo Compounds

Research on similar azatricyclo compounds has indicated their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study 2: Metabolic Studies

Metabolic profiling has shown that metabolites of azatricyclo compounds can exhibit enhanced biological activity compared to their parent structures. For instance, the metabolites often demonstrate increased potency against specific cancer cell lines, highlighting the importance of considering metabolic pathways in drug development.

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